molecular formula C18H17N3O4S2 B2516979 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034398-02-0

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2516979
CAS No.: 2034398-02-0
M. Wt: 403.47
InChI Key: BGURXUAOYWWDPJ-UHFFFAOYSA-N
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Description

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. These intermediates are then subjected to sulfonamide formation and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings can interact with various receptors and proteins through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring and have similar applications in medicinal chemistry and material science.

    Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.

    Sulfonamides: These compounds share the sulfonamide group and are widely used as antimicrobial agents.

Uniqueness

What sets 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Biological Activity

The compound 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide , often referred to as a sulfamoyl phenoxy acetamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S. Its structure includes a sulfamoyl group linked to a phenoxy acetamide, which is further substituted with a thiophene and pyridine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene-Pyridine Intermediate : The initial step involves synthesizing the thiophene-pyridine structure.
  • Amidation Reaction : The intermediate is reacted with 4-fluoro or 4-propylbenzoyl chloride in the presence of a base like triethylamine to form the final compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. The compound exhibits high affinity for these enzymes, with Ki values indicating potent inhibition compared to standard inhibitors like acetazolamide .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly through pathways involving caspase activation. This suggests its potential as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of related compounds on A549 (lung cancer) and C6 (glioma) cell lines. Compounds with similar structures demonstrated significant anticancer activity with IC50 values in the micromolar range, indicating that modifications in the sulfamoyl group can enhance biological efficacy .
  • Pharmacological Evaluation : Research indicates that derivatives of this compound exhibit antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This highlights its potential use in treating bacterial infections.

Comparative Analysis

A comparison of similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameStructure FeaturesBiological Activity
4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamideLacks sulfamoyl groupModerate enzyme inhibition
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamideContains methyl substitutionAnticancer activity observed
2-(4-(N-(thiophen-pyridin)methyl)sulfamoyl)phenoxy)acetamideSulfamoyl and phenoxy groupsHigh enzyme inhibition and anticancer potential

Properties

IUPAC Name

2-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c19-18(22)11-25-15-1-3-16(4-2-15)27(23,24)21-10-13-5-7-20-17(9-13)14-6-8-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGURXUAOYWWDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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